molecular formula C6H5BrN2O2 B184017 5-Bromo-2-nitroaniline CAS No. 5228-61-5

5-Bromo-2-nitroaniline

Cat. No. B184017
CAS RN: 5228-61-5
M. Wt: 217.02 g/mol
InChI Key: RMIFLIVHJLREFJ-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

To a solution of potassium tert-butoxide (14.5 g; 129.2 mmol) and copper(I) chloride (301 mg; 3.04 mmol) in ethyleneglycol dimethylether (120 mL), stirred at 0° C. under nitrogen, a solution of 1-bromo-4-nitro-benzene (1, 6.141 g; 30.4 mmol) and O-methyl-hydroxylamine hydrochloride (3.174 g; 38 mmol) in N,N-dimethylformamide (65 mL) was added drop wise over 103 min, the cooling bath was removed and the mixture was allowed to react at room temperature for 3 h, diluted with ethyl acetate (600 mL) and washed with saturated aqueous ammonium chloride. The organic layer was dried (MgSO4), filtered and concentrated. After purification by flash chromatography (eluent 25% ethyl acetate in hexane), 4.96 g (75% yield) of compound 2 were obtained.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
301 mg
Type
catalyst
Reaction Step One
Quantity
6.141 g
Type
reactant
Reaction Step Two
Quantity
3.174 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.Cl.CO[NH2:20]>COCCOC.CN(C)C=O.C(OCC)(=O)C.[Cu]Cl>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]([NH2:20])[CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
301 mg
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
6.141 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.174 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography (eluent 25% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.